4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde
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Overview
Description
4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde typically involves a click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides. This reaction is catalyzed by copper and proceeds under mild conditions to yield the desired product in good yield .
Industrial Production Methods
The use of copper catalysts and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid.
Reduction: 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Medicine: Potential anticancer and antitubercular activities have been reported.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde involves its interaction with various molecular targets. The triazole ring can act as both a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with similar biological activities.
5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole: A compound with antimicrobial activity.
5-(1H-1,2,4-triazol-1-yl)nicotinic acid: Known for its potential anticancer properties.
Uniqueness
4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(5-phenyltriazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-12-6-8-14(9-7-12)18-15(10-16-17-18)13-4-2-1-3-5-13/h1-11H |
InChI Key |
LAVFRXHFQGXXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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